BE“GHE Validation & Comparative

Check Availability & Pricing

Covalent Binding of IMP-1710 to UCHL1: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905

This guide provides a detailed comparison of IMP-1710, a potent and selective covalent
inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), with other relevant compounds.
Experimental data and protocols are presented to substantiate the covalent binding mechanism
of IMP-1710 to UCHL1, offering valuable information for researchers in neurodegeneration,
cancer, and fibrosis.

Performance Comparison of UCHL1 Inhibitors

IMP-1710 demonstrates superior potency and selectivity for UCHL1 compared to its less active
enantiomer, IMP-1711, and a previously reported inhibitor, LDN-57444.[1] The following table
summarizes the key quantitative data from biochemical and cellular assays.
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Kinetic
Parameter
Compound Target Assay Type IC50 (nM) Notes
(kobsil[l],
M—ls—l)
Potent and
IMP-1710 Fluorescence selective
UCHL1 o 38 11000
(alkyne ABP) Polarization covalent
inhibitor.[1]
The parent
compound
Parent
Fluorescence from which
Compound of UCHL1 o - 7400
Polarization IMP-1710
IMP-1710 _
was derived.
[1]
Over 1000-
fold less
IMP-1711 _
Fluorescence Not active,
((R)- UCHL1 o >100,000 ) )
) Polarization determined serving as a
enantiomer) )
negative
control.[1]
Previously
reported
Fluorescence Not inhibitor,
LDN-57444 UCHL1 o >100,000 )
Polarization determined shown to be
inactive in
cells.[1]

Experimental Confirmation of Covalent Binding

The covalent interaction between IMP-1710 and UCHL1 has been rigorously confirmed through

multiple experimental approaches.

Mass Spectrometry Analysis
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Intact protein mass spectrometry was employed to verify the covalent modification of UCHL1
by IMP-1710. Incubation of recombinant UCHL1 with IMP-1710 resulted in a mass shift
consistent with the formation of a single covalent adduct.[1][2] Further analysis by tryptic digest
and nanoLC-MS/MS identified the specific site of modification as the catalytic cysteine residue,
Cys90.[1][2]

Activity-Based Protein Profiling (ABPP)

A chemical proteomics workflow using an activity-based protein profiling (ABPP) approach in
intact cells confirmed that IMP-1710 selectively labels UCHL1.[1] This method utilizes the
alkyne tag on IMP-1710 for "click" chemistry-based ligation to a reporter tag, enabling
visualization and identification of the protein target.[3]

Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1
Inhibition

This biochemical assay is used to determine the IC50 values of inhibitors against UCHL1.

Materials:

Recombinant human UCHL1 protein

Ubiquitin-Lys-TAMRA fluorescent probe

Assay Buffer: 20 mM Tris-HCI (pH 7.5), 150 mM NacCl, 10 mM DTT, 0.01% Tween-20

Test compounds (IMP-1710, IMP-1711, LDN-57444)

384-well, black, low-volume microplates

Procedure:

e Prepare serial dilutions of the test compounds in assay buffer.

e Add UCHL1 enzyme to the wells of the microplate.
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e Add the test compound dilutions to the wells containing the enzyme and incubate for a
predefined period (e.g., 30 minutes) at room temperature.

« Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.
¢ Incubate the plate for 60 minutes at room temperature, protected from light.

o Measure fluorescence polarization using a suitable plate reader with excitation at 530 nm
and emission at 590 nm.

o Calculate the percentage of inhibition based on the polarization values of control (enzyme
and probe) and blank (probe only) wells.

o Determine the IC50 values by fitting the dose-response data to a four-parameter logistic
equation.

Intact Protein Mass Spectrometry

This method confirms the covalent adduct formation between IMP-1710 and UCHL1.

Materials:

Recombinant human UCHL1 protein

IMP-1710

Incubation Buffer: Phosphate-buffered saline (PBS)

LC-ESI-MS system
Procedure:

 Incubate recombinant UCHL1 (e.g., 5 uM) with an excess of IMP-1710 (e.g., 13 uM) in
incubation buffer for 60 minutes at 37°C.[2]

» Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

e Analyze the intact protein by liquid chromatography-electrospray ionization-mass
spectrometry (LC-ESI-MS).
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» Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

e Compare the mass of the IMP-1710-treated UCHL1 with the untreated control to identify the
mass shift corresponding to the covalent adduct.

Activity-Based Protein Profiling (ABPP) in Intact Cells

This cellular assay identifies the protein targets of IMP-1710.

Materials:

HEK293 cells (or other suitable cell line)

e IMP-1710

o Cell lysis buffer (e.g., RIPA buffer)

o Azide-biotin or azide-fluorophore reporter tag

o Copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reagents (copper(ll) sulfate, TBTA
ligand, and a reducing agent like sodium ascorbate)

» Streptavidin beads (for biotin tag)
o SDS-PAGE gels and Western blotting reagents or mass spectrometry for proteomic analysis
Procedure:

e Treat cultured cells with varying concentrations of IMP-1710 for a specified time (e.g., 1-3
hours).

e Lyse the cells and harvest the proteome.

o Perform the CUAAC “click" reaction by adding the azide-reporter tag and the CUAAC
reagents to the cell lysate to ligate the reporter to the alkyne tag of IMP-1710.

o For visualization, if a fluorescent reporter was used, separate the proteins by SDS-PAGE
and visualize using an appropriate fluorescence scanner.
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« For identification, if a biotin reporter was used, enrich the labeled proteins using streptavidin
beads.

» Digest the enriched proteins (e.g., with trypsin) and identify the proteins by nanoLC-MS/MS-
based proteomics.
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Caption: Covalent inhibition of UCHL1 by IMP-1710.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15623905?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Intact Cells

1. Treat cells with
alkyne-probe (IMP-1710)

2. Cell Lysis

3. 'Click' Chemistry:
Ligate azide-reporter tag

4. Analysis

Visualization Identification
(In-gel fluorescence) (Affinity enrichment & MS)

Click to download full resolution via product page

Caption: Activity-Based Protein Profiling (ABPP) Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15623905?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623905?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jacs.0c04527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

» 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the
Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nim.nih.gov]

o 3. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase
targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Covalent Binding of IMP-1710 to UCHL1: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623905#confirming-the-covalent-binding-of-imp-
1710-to-uchl1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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